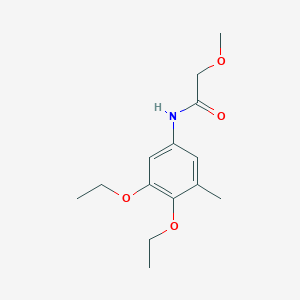![molecular formula C15H22N2O3S2 B14363467 7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane CAS No. 95379-89-8](/img/structure/B14363467.png)
7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane is a complex organic compound that consists of a unique arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzyl chloride with 1-oxa-4,10-dithia-7-azacyclododecane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Addition: Various electrophiles or nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-4,10-dithia-7-azacyclododecane: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
4-Nitrophenylmethyl derivatives: Compounds with similar nitrophenyl groups but different core structures.
Uniqueness
7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane is unique due to the combination of its nitrophenyl group and the 1-oxa-4,10-dithia-7-azacyclododecane core. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
95379-89-8 |
|---|---|
Formule moléculaire |
C15H22N2O3S2 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
7-[(4-nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane |
InChI |
InChI=1S/C15H22N2O3S2/c18-17(19)15-3-1-14(2-4-15)13-16-5-9-21-11-7-20-8-12-22-10-6-16/h1-4H,5-13H2 |
Clé InChI |
YBDIAFJAYVLRLN-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCOCCSCCN1CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




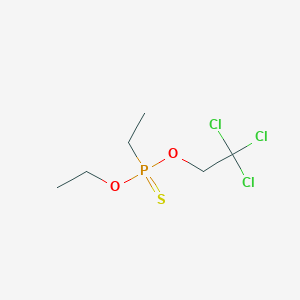

![N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14363409.png)

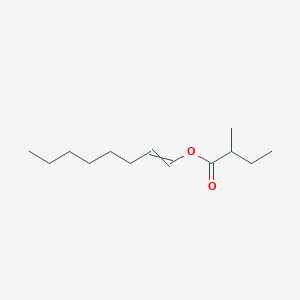
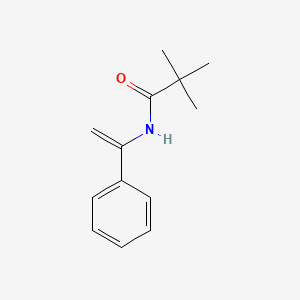
![diethyl 2-[(Z)-pent-3-en-2-yl]propanedioate](/img/structure/B14363433.png)
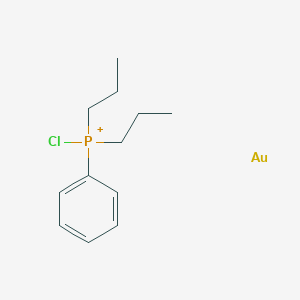
![2-[Ethyl(formyl)amino]ethyl formate](/img/structure/B14363440.png)
![2,2a-Dihydro-1H-cyclobuta[a]indene](/img/structure/B14363448.png)

